molecular formula C16H14 B139913 2-methyl-7-phenyl-1H-indene CAS No. 153733-75-6

2-methyl-7-phenyl-1H-indene

Cat. No. B139913
M. Wt: 206.28 g/mol
InChI Key: JQCCMEDYANGBOG-UHFFFAOYSA-N
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Description

2-methyl-7-phenyl-1H-indene (MPI) is a heterocyclic aromatic compound that has been studied for its potential to be used in a variety of scientific applications. It has been found to possess a range of properties, such as antioxidant and anti-inflammatory activities, which make it an attractive molecule for further research.

Scientific research applications

  • Biological Activity and Structural Studies:

    • A study by El‐Sheshtawy and Baker (2014) focused on derivatives of 2-phenyl-1H-indene-1-one, showing their antibacterial activity against both gram-negative and gram-positive bacteria. The compounds were characterized using spectroscopic techniques and density functional theory (El‐Sheshtawy & Baker, 2014).
  • Applications in Solar Cell Technology:

    • Cheng, Li, and Zhan (2014) demonstrated the use of Indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, leading to enhanced power conversion efficiency (Cheng, Li, & Zhan, 2014).
  • Synthesis and Antimicrobial Applications:

    • Research by Swamy et al. (2019) on (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones showed these compounds exhibit moderate to good antimicrobial activity (Swamy, Swapna, Sandeep, & Rao, 2019).
  • Chemical Synthesis and Characterization:

    • Resconi et al. (2006) discussed the synthesis and characterization of methylene‐bridged metallocenes with 2,2′‐Methylenebis[1H‐inden‐1‐yl] ligands. These compounds showed potential in polymerization catalysis (Resconi, Camurati, Fiori, Balboni, Mercandelli, & Sironi, 2006).
  • Liquid Crystal Technology:

    • Yokokoji, Shimizu, and Inoue (2009) developed novel liquid crystal core structures based on 2-phenyl-5,6-difluoro-1H-indene derivatives, exhibiting high optical anisotropy and low viscosity (Yokokoji, Shimizu, & Inoue, 2009).
  • Tautomer Stabilization Studies:

  • Catalytic Synthesis of Substituted 1H-Indenes:

  • Formation and Isomer Studies:

  • Enhanced Acceptor in Polymer Solar Cells:

    • He, Peng, Zhao, Zou, and Li (2011) synthesized indene addition products of [6,6]-phenyl-C61-butyric acid methyl ester for use as an improved acceptor in polymer solar cells (He, Peng, Zhao, Zou, & Li, 2011).
  • Palladium-catalyzed Cyclocarbonylation:

    • Pi, Yang, Huang, Liang, Yang, Zhang, and Li (2010) developed a selective protocol for synthesizing 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones via palladium-catalyzed cyclocarbonylation (Pi, Yang, Huang, Liang, Yang, Zhang, & Li, 2010).

properties

IUPAC Name

2-methyl-7-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCMEDYANGBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401627
Record name 2-Methyl-7-phenylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-phenyl-1H-indene

CAS RN

153733-75-6
Record name 2-Methyl-7-phenylindene
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Record name 2-Methyl-7-phenylindene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-phenyl-1H-indene
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Synthesis routes and methods I

Procedure details

50 g (0.226 mmol) of 2 were dissolved in 450 cm3 of THF/MeOH (2:1), and 12.8 g (0.34 mol) of sodium borohydride were added in portions at 0° C. with stirring. The reaction mixture was stirred for a further 18 hours and poured into ice, concentrated HCl was added to pH 1 and the mixture was extracted a number of times with Et2O. The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution and then dried (MgSO4). The solvent was removed in vacuo, and the crude product, without further purification, was taken up in 1 dm3 of toluene, 2 g of p-toluene sulfonic acid were added, and the mixture was refluxed for 2 hours. The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution, and the solvent was removed in vacuo. The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2), giving 42 g (90%) of 3 as a colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A 5 L round bottom flask was equipped with mechanical stirring, a reflux condenser and ice bath. 488.2 g distilled 7-chloro-2-methylindene (2.97 mol) was added, dissolved in 2 L ether and 32.2 g Ni(dpp) (0.059 mol, 2 mol %) slurried in the solution, and stirred to cool to 0°-2° C. 1.05 L of 3.1M phenylmagnesium bromide in ether (3.25 mol, 10% excess) was added slowly from an addition funnel so that the temperature remained below 5° C. Once complete, the ice bath was removed, and the reaction stirred up to room temperature. The reaction was refluxed for 8 hours, and checked for completion by GC. The reaction flask was cooled with an ice bath, and 250 mL water added, then 1 L 10% HCl. The aqueous and organic layers are separated, and the organic layer dried over anhydrous Na2SO4. Ether was distilled, and the residual oil placed on a column of 100 g silica gel. Elution with hexane was performed, the hexane distilled under reduced pressure to a temperature of 90° C. 2-methyl-7-phenylindene (Spaleck compound 13a) was obtained by distillation at <1 mm Hg with a 36 cm Vigreux column at 125° C. A fore-cut containing biphenyl was obtained at 70°-90° C. and discarded. Yield was 507.8 g (2.47 mol) equal to 80%.
Name
7-chloro-2-methylindene
Quantity
2.97 mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dpp)
Quantity
32.2 g
Type
reactant
Reaction Step Two
Quantity
1.05 L
Type
reactant
Reaction Step Three
Name
Quantity
3.25 mol
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

50 g (0,226 mol) of 2 were dissolved in 450 cm3 of THF/MeOH (2:1) and, while stirring at 0° C., 12.8 9 (0.34 mol) of sodium borohydride were added a little at a time. The mixture was stirred for a further 18 hours. The reaction mixture was poured onto ice, acidified with concentrated HCl to a pH of 1 and extracted a number of times with Et2O. The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution and then dried (MgSO4). The solvent was removed under reduced pressure and the crude product was, without further purification, taken up in 1 dm3 of toluene, admixed with 2 g of p-toluenesulfonic acid and heated unider reflux for 2 hours. The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution and the solvent was removed under reduced pressure. The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2). This gave 42 g (90%) of 3 as a colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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